molecular formula C11H13ClN2O2 B3095962 1-(3-Pyridinylcarbonyl)-4-piperidinone hydrochloride CAS No. 1269376-55-7

1-(3-Pyridinylcarbonyl)-4-piperidinone hydrochloride

Cat. No.: B3095962
CAS No.: 1269376-55-7
M. Wt: 240.68
InChI Key: KKTBGMPFTLISOG-UHFFFAOYSA-N
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Description

1-(3-Pyridinylcarbonyl)-4-piperidinone hydrochloride is a heterocyclic compound featuring a piperidinone core substituted with a 3-pyridinylcarbonyl group. It serves as a key intermediate in pharmaceutical synthesis, particularly for opioids, antipsychotics, and antiviral agents. The compound’s reactivity stems from the ketone group at the 4-position of the piperidine ring and the electron-deficient pyridine moiety, enabling reductive amination, alkylation, and acylation reactions .

Properties

IUPAC Name

1-(pyridine-3-carbonyl)piperidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c14-10-3-6-13(7-4-10)11(15)9-2-1-5-12-8-9;/h1-2,5,8H,3-4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTBGMPFTLISOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Pyridinylcarbonyl)-4-piperidinone hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxylic acid and 4-piperidone.

    Reaction Conditions: The reaction conditions often involve the use of reagents like thionyl chloride to convert 3-pyridinecarboxylic acid into its corresponding acid chloride. This intermediate is then reacted with 4-piperidone under controlled conditions to form the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Pyridinylcarbonyl)-4-piperidinone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or piperidinone rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce piperidine derivatives.

Scientific Research Applications

1-(3-Pyridinylcarbonyl)-4-piperidinone hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents and anti-inflammatory drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of synthetic organic chemistry.

    Biological Studies: Researchers investigate its biological activity, including its interactions with enzymes and receptors, to understand its potential therapeutic effects.

    Industrial Applications: The compound is used in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Pyridinylcarbonyl)-4-piperidinone hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.

    Pathways Involved: The pathways involved in its mechanism of action depend on the specific biological context. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3-pyridinylcarbonyl)-4-piperidinone hydrochloride with five analogous compounds, highlighting structural variations, synthetic routes, and applications.

Compound Key Structural Differences Synthetic Methods Applications References
1-(3-Pyridinylcarbonyl)-4-piperidinone HCl 3-Pyridinylcarbonyl substituent on 4-piperidinone Likely via acylation of 4-piperidinone with 3-pyridinecarbonyl chloride Intermediate for opioids, antipsychotics
4-Piperidone hydrochloride hydrate Unsubstituted piperidinone with HCl and water of hydration Direct crystallization from aqueous HCl; precursor for alkylation/acylation reactions Synthesis of fentanyl, sertindole, and antiviral agents
1-(4-Pyridinyl)-4-piperidinecarboxylic acid HCl 4-Pyridinyl substituent and carboxylic acid group Claisen-Schmidt condensation with aryl aldehydes Potential antiviral/anti-HIV activity
1-(4-Chlorobenzyl)-piperidin-4-amine HCl 4-Chlorobenzyl group and amine substituent Reductive amination of 4-piperidinone with 4-chlorobenzylamine Antipsychotic and antimicrobial agents
1-Piperazinyl(4-pyridinyl)methanone HCl Piperazine ring instead of piperidinone Coupling of piperazine with 4-pyridinecarbonyl chloride CCR5 antagonists for HIV-1 inhibition
tert-Butyl piperidine-4-carboxylate HCl tert-Butyl ester group at the 4-position Protection of piperidine-4-carboxylic acid with Boc anhydride Peptide synthesis and protease inhibitors

Structural and Reactivity Differences

  • Pyridine Substitution Position : The 3-pyridinylcarbonyl group in the target compound contrasts with 4-pyridinyl derivatives (e.g., 1-(4-Pyridinyl)-4-piperidinecarboxylic acid HCl ). The 3-position may sterically hinder reactions compared to the 4-position, affecting binding in drug-receptor interactions .
  • Functional Groups: The ketone in 4-piperidinone derivatives allows reductive amination (e.g., to form fentanyl precursors), while carboxylic acid or ester groups (e.g., tert-Butyl piperidine-4-carboxylate HCl) enable peptide coupling .
  • Aromaticity and Electronics : The pyridine ring’s electron-deficient nature enhances reactivity in nucleophilic acyl substitutions, critical for forming amide bonds in opioid synthesis .

Biological Activity

1-(3-Pyridinylcarbonyl)-4-piperidinone hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:
this compound features a piperidinone core substituted with a pyridine carbonyl group. This structural configuration is crucial for its biological activity.

Synthesis:
The synthesis typically involves:

  • Starting Materials: 3-pyridinecarboxylic acid and 4-piperidone.
  • Reaction Conditions: Utilization of thionyl chloride to convert the acid into its corresponding acid chloride, followed by reaction with 4-piperidone under controlled conditions to yield the final product.

Biological Activity

This compound exhibits various biological activities, which can be categorized as follows:

Antiviral Activity

Research has demonstrated that derivatives of piperidones, including this compound, can act as inhibitors of viral proteases. Notably, studies have indicated modest inhibition of the SARS-CoV-2 main protease (M pro), suggesting potential applications in antiviral drug development .

Antitumor Activity

The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, in vitro studies revealed that certain piperidinone derivatives exhibit selective toxicity towards tumor cells while sparing non-malignant cells. This selectivity is crucial for developing targeted cancer therapies .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes: The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
  • Modulation of Signaling Pathways: By affecting various signaling pathways, it can induce apoptosis in cancer cells or inhibit viral replication .

Table 1: Biological Activity Overview

Activity TypeEffectivenessTarget Organisms/CellsReference
AntiviralModerate InhibitionSARS-CoV-2 M pro
AntitumorCytotoxic (submicromolar CC50)Ca9-22, HSC-2, HSC-4 cells
Enzyme InhibitionYesVarious enzymes

Case Study: Antiviral Properties

In a study exploring the antiviral properties of piperidine derivatives, this compound was shown to bind to the catalytic site of the SARS-CoV-2 main protease. Although the inhibition was modest, it highlighted the compound's potential as a lead structure for further optimization in antiviral drug design .

Case Study: Antitumor Selectivity

A series of piperidone derivatives were evaluated for their cytotoxic effects against human squamous cell carcinoma lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with a favorable selectivity index against malignant versus non-malignant cells, underscoring their potential as antineoplastic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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